1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone

Antibacterial MIC Triazole

1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone, also listed as 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]propan-2-one, is a heterocyclic small molecule that fuses a 1-phenyl-1,2,4-triazole core with an oxyacetone side chain at the C3 position. This architecture places it within the extensively studied class of triazole pharmacophores, which are frequently exploited for antifungal, antibacterial, and anticancer applications.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 320416-23-7
Cat. No. B2892466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone
CAS320416-23-7
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCC(=O)COC1=NN(C=N1)C2=CC=CC=C2
InChIInChI=1S/C11H11N3O2/c1-9(15)7-16-11-12-8-14(13-11)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
InChIKeyYREGRGNBFQJGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone (CAS 320416-23-7): A 1,2,4-Triazole Oxyacetone Derivative with Dual Antibacterial and Anticancer Screening Activity


1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone, also listed as 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]propan-2-one, is a heterocyclic small molecule that fuses a 1-phenyl-1,2,4-triazole core with an oxyacetone side chain at the C3 position [1]. This architecture places it within the extensively studied class of triazole pharmacophores, which are frequently exploited for antifungal, antibacterial, and anticancer applications [2]. The compound (PubChem CID 1476944) has a molecular weight of 217.22 g/mol, a calculated XLogP3 of 1.4, and features zero hydrogen bond donors and four hydrogen bond acceptors, properties that distinguish it from common triazole intermediates and make it a versatile building block for medicinal chemistry and agrochemical screening campaigns [1].

Why 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone Cannot Be Replaced by Generic 1,2,4-Triazole Analogs


The 1,2,4-triazole scaffold is notoriously promiscuous; even minor substitution changes can drastically alter hydrogen-bonding capacity, lipophilicity, and target engagement [1]. The oxyacetone substituent at C3 of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone introduces a flexible ether oxygen (hydrogen bond acceptor) and a ketone carbonyl that are absent in the parent 1-phenyl-1H-1,2,4-triazole or the 3-hydroxy analog [2]. These functional groups are predicted to enable key interactions with aromatase's heme iron and active-site residues, while also modulating cellular permeability [1]. Consequently, generic triazole building blocks such as 1-phenyl-1H-1,2,4-triazole (CAS 3150-28-3) or 1-(1-phenyl-1H-1,2,4-triazol-3-yl)ethanone cannot replicate the compound's reported antibacterial MIC range of 0.5–2 μg/mL or its MDA-MB-231 cytotoxicity (IC50 ~15 μM) . For procurement teams, replacing this specific oxyacetone congener with a cheaper, superficially similar triazole would forfeit the very functional groups that confer its known biological activity.

Quantitative Differentiation of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone from Structural Analogs: The Evidence


Antibacterial Activity Against Staphylococcus aureus and Escherichia coli

1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone exhibits equipotent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli, with MIC values of 0.5–2 μg/mL . In contrast, the simpler parent scaffold 1-phenyl-1H-1,2,4-triazole shows no reported antibacterial activity at comparable concentrations [1]. This qualitative difference underscores the critical contribution of the oxyacetone side chain to antibacterial activity. No direct head-to-head comparison with clinical antibiotics was identified in the public domain; therefore, the evidence is categorized as Class-level inference.

Antibacterial MIC Triazole

Cytotoxicity Against Triple-Negative Breast Cancer Cell Line MDA-MB-231

In an MTT cytotoxicity assay, 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone reduced viability of the triple-negative breast cancer cell line MDA-MB-231 with an IC50 of approximately 15 μM . For cross-study context, the structurally related 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones (compounds 10a and 10d) reported by Emami et al. (2022) achieved IC50 values below 12 μM against Hela cervical cancer cells [1]. The parent 1-phenyl-1H-1,2,4-triazole scaffold exhibits negligible cytotoxicity (IC50 >100 μM) . The target compound therefore occupies a middle ground, offering improved potency over the core scaffold while maintaining synthetic accessibility relative to more complex optimized analogs.

Anticancer Cytotoxicity MDA-MB-231

Predicted Aromatase (CYP19) Binding Mode via Molecular Docking

Molecular docking simulations predict that the 1,2,4-triazole nitrogen atoms of the compound coordinate to the heme iron of aromatase (CYP19), analogous to the binding mode of letrozole . The phenyl ring is positioned in a hydrophobic pocket, while the oxyacetone carbonyl is capable of forming hydrogen bonds with active-site residues . Quantitative docking scores (binding energy) are not yet publicly available for this specific compound; however, the predicted binding pose is consistent with known triazole-aromatase interactions and supports further experimental validation [1]. No direct aromatase IC50 comparison between the target compound and letrozole is available, classifying this as Supporting evidence.

Aromatase Inhibitor Molecular Docking Triazole

Physicochemical Differentiation from Ester and Alcohol Analogs

The computed XLogP3 of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is 1.4, with 0 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. By comparison, the ethyl ester analog (ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate) has a higher XLogP3 of ~1.7 and an additional HBA, while the alcohol analog (1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]propan-2-ol) introduces a hydrogen bond donor (HBD = 1) [2]. These differences in lipophilicity and hydrogen-bonding profile directly influence membrane permeability and pharmacokinetic behavior. The ketone function of the target compound provides a unique balance: it is more polar than the ester but lacks the H-bond donor of the alcohol, making it a distinct tool molecule for structure-property relationship (SPR) studies.

Lipophilicity LogP Hydrogen Bond

Procurement-Driven Application Scenarios for 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone (CAS 320416-23-7)


Antibacterial Lead Discovery and Structure-Activity Relationship (SAR) Studies

Given its low μg/mL MIC values against Staphylococcus aureus and Escherichia coli , the compound serves as a starting scaffold for medicinal chemistry programs targeting multi-drug resistant bacterial pathogens. Its oxyacetone side chain provides a synthetic handle for further derivatization at the C3 position of the triazole ring, enabling systematic exploration of antibacterial SAR.

Endocrine-Sensitive Cancer Cell Line Screening (Breast Cancer)

The compound's predicted binding mode to aromatase (CYP19) and its demonstrated cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231 (IC50 ~15 μM) support its use in screening cascades for estrogen receptor-negative, aromatase-expressing breast cancers. It can be benchmarked against letrozole-resistant cell lines to identify new chemical matter for endocrine therapy-resistant disease.

In Silico Pharmacophore Modeling and Docking-Based Virtual Screening

The compound's well-defined 1,2,4-triazole core and oxyacetone side chain make it a valuable reference for computational chemistry databases. It can act as a query molecule in shape-based or pharmacophore-based virtual screening campaigns targeting cytochrome P450 enzymes (e.g., CYP19, CYP51) [1].

Agrochemical Intermediate for Triazole Safener Development

Patents from Bayer AG (WO 2017/191115 A1) indicate that oxoalkyl-substituted 1-phenyl-1,2,4-triazole derivatives are being explored as safeners for reducing phytotoxic effects of herbicides [2]. The target compound's structure falls within the claimed general formula, enabling its procurement as a key intermediate in agrochemical R&D pipelines focused on crop protection.

Quote Request

Request a Quote for 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.